Cas no 1430750-52-9 (1-(3-(benzyloxy)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
1430750-52-9 structure
Product Name:1-(3-(benzyloxy)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Número CAS:1430750-52-9
MF:C23H27BN2O3
Megavatios:390.283086061478
CID:2133238
Update Time:2023-11-19
1-(3-(benzyloxy)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Propiedades químicas y físicas
Nombre e identificación
-
- 1-(3-(benzyloxy)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- LXFRCLMPXYJCMD-UHFFFAOYSA-N
- 1H-Pyrazole, 1-[[3-(phenylmethoxy)phenyl]methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- CID 89498576
- 1H-Pyrazole, 1-[[3-(phenylmethoxy)phenyl]methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y
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- Renchi: 1S/C23H27BN2O3/c1-22(2)23(3,4)29-24(28-22)20-14-25-26(16-20)15-19-11-8-12-21(13-19)27-17-18-9-6-5-7-10-18/h5-14,16H,15,17H2,1-4H3
- Clave inchi: LXFRCLMPXYJCMD-UHFFFAOYSA-N
- Sonrisas: O1B(C2C=NN(CC3C=CC=C(C=3)OCC3C=CC=CC=3)C=2)OC(C)(C)C1(C)C
Atributos calculados
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 29
- Cuenta de enlace giratorio: 6
- Complejidad: 522
- Superficie del Polo topológico: 45.5
Propiedades experimentales
- Denso: 1.09±0.1 g/cm3(Predicted)
- Punto de ebullición: 552.1±40.0 °C(Predicted)
- PKA: 1.83±0.10(Predicted)
1-(3-(benzyloxy)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Literatura relevante
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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